molecular formula C20H15F3N2O2 B2967673 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide CAS No. 339025-48-8

4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide

Cat. No.: B2967673
CAS No.: 339025-48-8
M. Wt: 372.347
InChI Key: RIOSYAFXPQOVGI-UHFFFAOYSA-N
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Description

This compound, also known by its CAS No. 339025-48-8, is a chemical of interest in the field of medicinal chemistry . It is also referred to as 4-{[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]methyl}-N-phenylbenzamide .


Synthesis Analysis

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and synthons in the construction of fluorinated pharmacons . The synthesis of such compounds, including our compound of interest, involves complex chemical reactions .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 372.34 . Other physical and chemical properties such as melting point, boiling point, and density can be determined experimentally, but specific values are not provided in the sources retrieved.

Scientific Research Applications

  • Polyimide Synthesis and Properties :

    • Research has explored the synthesis and characterization of polyimides using aromatic diamines substituted with trifluoromethyl groups, similar to the structure of the compound . These polyimides showed good solubility in strong organic solvents and exhibited high glass-transition temperatures and good thermal stability. This implies potential applications in areas requiring materials with high thermal stability and good solubility (Liu et al., 2002).
  • Aromatic Polyamides Based on Bis(Ether‐Carboxylic Acid) :

    • Another study focused on the synthesis and characterization of aromatic polyamides, where researchers synthesized various compounds starting from reactions similar to the compound . These polyamides displayed high thermal stability and were readily soluble in various organic solvents, suggesting their use in high-performance materials (Yang et al., 1999).
  • Role in Orexin-1 Receptor Mechanisms :

    • In a study on the role of Orexin-1 Receptor mechanisms on compulsive food consumption, a related compound was used as a selective OX1R antagonist. This suggests the potential application of similar compounds in researching neural systems that motivate and reinforce drug abuse and compulsive behaviors (Piccoli et al., 2012).
  • Synthesis and Properties of Ortho-linked Polyamides :

    • Research into the synthesis and properties of ortho-linked polyamides, which utilized compounds with structures related to the query compound, showed that these polyamides have high thermal stability and solubility in polar solvents. Such materials could be useful in various industrial applications due to their thermal properties and solubility characteristics (Hsiao et al., 2000).
  • Liquid Crystals Synthesis and Mesomorphic Properties :

    • A study on the synthesis and mesomorphic properties of new calamitic liquid crystals, which included compounds structurally similar to the query, revealed potential applications in the field of liquid crystal technology. This could have implications for display technologies and other applications where liquid crystals are used (Ong et al., 2018).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its chemical reactions, determination of its physical and chemical properties, and evaluation of its safety profile. Additionally, its potential applications in medicinal chemistry could be explored further .

Properties

IUPAC Name

4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O2/c21-20(22,23)16-10-11-18(26)25(13-16)12-14-6-8-15(9-7-14)19(27)24-17-4-2-1-3-5-17/h1-11,13H,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOSYAFXPQOVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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